molecular formula C15H20N2O4S B067870 Chromanol 293B CAS No. 163163-24-4

Chromanol 293B

Cat. No.: B067870
CAS No.: 163163-24-4
M. Wt: 324.4 g/mol
InChI Key: HVSJHHXUORMCGK-UHFFFAOYSA-N
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Description

HMR1556 is a 1-benzopyran.

Scientific Research Applications

  • Binding in KCNQ1 (Kv7.1) Channels : Chromanol 293B inhibits cardiac IKs potassium channels, which are important for heart rhythm regulation. It shows specific interaction with parts of the channel, affecting channel function and potentially serving as a class III antiarrhythmic drug (Lerche et al., 2007).

  • Effects on Cardiac Potassium Currents : In human atrial myocytes, this compound has been found to inhibit both transient outward potassium current (I(to1)) and ultra-rapid delayed rectifier potassium current (I(Kur)), indicating its significant influence on cardiac repolarization (Du et al., 2003).

  • Blockade of IsK Channels in Epithelia : this compound specifically inhibits IsK channels, impacting K+ conductances and possibly affecting cAMP-mediated Cl− secretion in epithelial cells (Suessbrich et al., 1996).

  • Inhibition of Delayed Rectifier and Outward Currents in Canine Myocytes : The compound inhibits delayed rectifier potassium currents in canine heart cells, suggesting potential applications in the treatment of cardiac arrhythmias (Sun et al., 2001).

  • Blockade of Cardiac IKs and IsK Channels : this compound shows specificity in inhibiting slowly activating K+ conductance IKs in cardiac myocytes and guinea pig IsK channels, without affecting rapid activating IKr, highlighting its specificity as an IKs inhibitor (Busch et al., 1996).

  • Effects on H9c2 Cells : In rat embryonic heart-derived H9c2 cells, this compound has been observed to interact effectively with K+ channels, indicating its potential as a pharmacological tool (Lo et al., 2005).

  • Vascular Effects : In vascular smooth muscle, this compound inhibits delayed rectifier potassium currents, which could have implications for blood vessel tone regulation (Karle et al., 2002).

  • Selective Blockade of IKs in Cardiomyocytes : It acts as a selective IKs blocker, providing a tool to study the physiological role of IKs and the potential of IKs blockade in antiarrhythmic therapy (Bosch et al., 1998).

Safety and Hazards

The safety data sheet for Chromanol 293B suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Future Directions

Chromanol 293B is a selective I Ks blocker, and the frequency dependence of APD prolongation caused by this I Ks blocker is different from that caused by I Kr blockade . This compound may be a very useful tool for assessing the physiological and pathophysiological role of I Ks .

Properties

IUPAC Name

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349649
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163163-24-4
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].

Q4: Does the presence of ancillary subunits affect this compound's action on KCNQ1?

A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of this compound []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.

Q5: Does this compound affect other cardiac ion channels?

A5: While this compound is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].

Q7: How do structural modifications of this compound affect its activity?

A7: Studies investigating structural analogs of this compound revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.

Q8: Has this compound been tested in animal models of cardiac arrhythmias?

A8: Yes, this compound has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.

Q9: What are the key findings from in vivo studies using this compound?

A9: In vivo studies demonstrated that this compound can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.

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